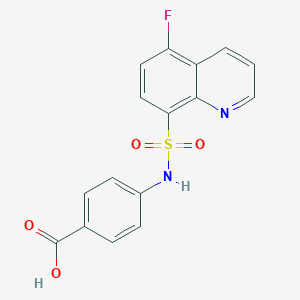
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid is a chemical compound with the molecular formula C₁₆H₁₁FN₂O₄S and a molecular weight of 346.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a quinoline ring substituted with a fluorine atom and a sulfonamide group attached to a benzoic acid moiety .
Métodos De Preparación
The synthesis of 4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the quinoline ring system. The fluorine atom is introduced via electrophilic substitution, and the sulfonamide group is added through sulfonation followed by amination. The final step involves the coupling of the quinoline derivative with benzoic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Análisis De Reacciones Químicas
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Aplicaciones Científicas De Investigación
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects . The quinoline ring system also contributes to its biological activity by interacting with DNA and other cellular components .
Comparación Con Compuestos Similares
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid can be compared with other similar compounds, such as:
4-(Quinoline-8-sulfonamido)benzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-(5-Chloroquinoline-8-sulfonamido)benzoic acid: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.
4-(5-Bromoquinoline-8-sulfonamido)benzoic acid: Contains a bromine atom, which may enhance its reactivity in certain chemical reactions. The presence of the fluorine atom in this compound makes it unique and can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C16H11FN2O4S |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
4-[(5-fluoroquinolin-8-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4S/c17-13-7-8-14(15-12(13)2-1-9-18-15)24(22,23)19-11-5-3-10(4-6-11)16(20)21/h1-9,19H,(H,20,21) |
Clave InChI |
XODQGSIBADHYDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



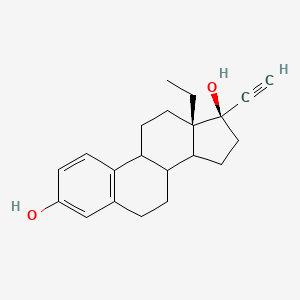

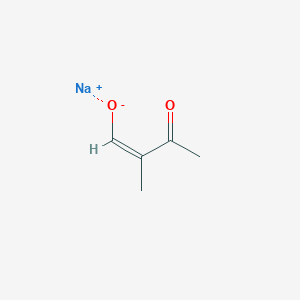

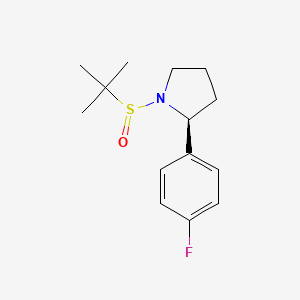
![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)
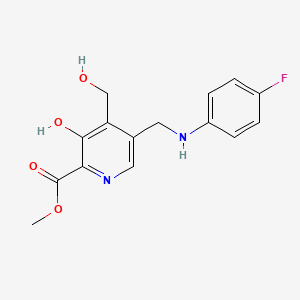

![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
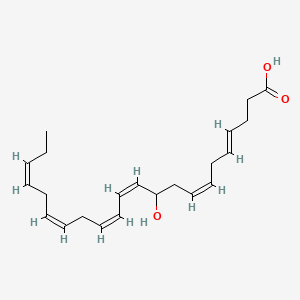

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
